1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene
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Overview
Description
1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene is an organic compound that features a complex structure with multiple phenylsulfanyl groups and an azoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene typically involves multi-step organic reactions. A common approach might include:
Step 1: Formation of the phenylsulfanyl groups through nucleophilic substitution reactions.
Step 2: Introduction of the azoxy group via oxidation of an azo compound.
Step 3: Coupling of the phenylsulfanyl and azoxy components under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including:
- Use of catalysts to increase reaction efficiency.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The azoxy group can be reduced to an azo or amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of azo or amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene would depend on its specific application:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as oxidative stress or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfanyl)-2-nitrobenzene: Similar structure but with a nitro group instead of an azoxy group.
1-(Phenylsulfanyl)-2-aminobenzene: Contains an amino group instead of an azoxy group.
1-(Phenylsulfanyl)-2-(phenylsulfanyl)benzene: Lacks the azoxy group, featuring only phenylsulfanyl groups.
Properties
CAS No. |
90158-92-2 |
---|---|
Molecular Formula |
C24H18N2OS2 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
oxido-(2-phenylsulfanylphenyl)-(2-phenylsulfanylphenyl)iminoazanium |
InChI |
InChI=1S/C24H18N2OS2/c27-26(22-16-8-10-18-24(22)29-20-13-5-2-6-14-20)25-21-15-7-9-17-23(21)28-19-11-3-1-4-12-19/h1-18H |
InChI Key |
SNTVMOZHZKCNHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2N=[N+](C3=CC=CC=C3SC4=CC=CC=C4)[O-] |
Origin of Product |
United States |
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